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Compound of Interest

Compound Name: NF340

Cat. No.: B10770246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the P2Y11 receptor antagonist NF340 with its

structural analog, NF157. The selectivity profiles of both compounds are presented based on

published experimental data, offering a comprehensive resource for researchers investigating

purinergic signaling.

Comparative Selectivity Profile of P2Y11
Antagonists
The following tables summarize the inhibitory activity of NF340 and NF157 against a panel of

P2Y and P2X receptors. This quantitative data allows for a direct comparison of their selectivity

for the P2Y11 receptor.

Table 1: Potency of NF340 at Purinergic Receptors
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Receptor Assay Type Agonist pIC50 / pA2 Reference

P2Y11 Ca2+ Assay ATPγS 6.43 [1]

P2Y11 cAMP Assay ATPγS 7.14 [1]

P2Y11 Ca2+ Assay ATPγS 8.02 (pA2) [2]

P2Y11 Ca2+ Assay NF546 8.04 (pA2) [2]

P2Y1 Ca2+ Assay 2-MeSADP < 5 [2]

P2Y2 Ca2+ Assay ATP < 5 [2]

P2Y4 Ca2+ Assay UTP < 5 [2]

P2Y6 Ca2+ Assay UDP < 5 [2]

P2Y12 cAMP Assay ADP < 5 [2]

Table 2: Potency of NF157 at Purinergic Receptors
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Receptor Assay Type Agonist pKi / IC50 Reference

P2Y11 Functional Assay - 7.35 (pKi) [3]

P2Y11 - - 463 nM (IC50) [4]

P2Y1 Functional Assay - < 4.5 (pKi) [3]

P2Y2 Functional Assay - < 4.5 (pKi) [3]

P2X1 - - High Affinity [3][4]

P2X2 - -

3-fold less

selective than

P2Y11

[3]

P2X3 - -

8-fold less

selective than

P2Y11

[3]

P2X4 - -

>22-fold less

selective than

P2Y11

[3]

P2X7 - -

>67-fold less

selective than

P2Y11

[3]

Summary of Selectivity:

The data clearly indicates that NF340 is a highly selective antagonist for the P2Y11 receptor,

showing minimal to no activity at other P2Y receptors tested.[2] In direct comparison, NF340
was found to be approximately four-fold more potent than NF157 in a calcium-based functional

assay.[2] While NF157 also demonstrates a preference for P2Y11, it exhibits significant cross-

reactivity with the P2X1 receptor and, to a lesser extent, with other P2X subtypes.[3][4]

Signaling Pathways and Experimental Workflows
To understand the context of the experimental data, the following diagrams illustrate the

signaling pathway of the P2Y11 receptor and the general workflow of the functional assays

used to determine antagonist potency.
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Caption: P2Y11 Receptor Signaling Pathway.
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Caption: Functional Assay Workflow for P2Y11 Antagonists.

Experimental Protocols
The selectivity of NF340 and its alternatives was primarily determined using cell-based

functional assays measuring changes in intracellular calcium (Ca2+) or cyclic AMP (cAMP)

levels in response to receptor activation.
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General Protocol for Functional Assays (Calcium and
cAMP)
1. Cell Culture and Receptor Expression:

Human astrocytoma cells (e.g., 1321N1) or other suitable host cells, which do not

endogenously express the purinergic receptors of interest, are used.

Cells are transiently or stably transfected with the cDNA encoding the human P2Y11

receptor or other P2Y/P2X receptor subtypes for selectivity testing.

2. Intracellular Calcium (Ca2+) Mobilization Assay:

Transfected cells are seeded into 96-well plates.

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt

solution.

Varying concentrations of the antagonist (NF340 or NF157) are added to the wells and

incubated for a defined period.

A fixed concentration of the agonist (e.g., ATPγS for P2Y11) is then added to stimulate the

receptor.

Changes in intracellular calcium concentration are measured as changes in fluorescence

intensity using a fluorescence plate reader.

Data is analyzed to determine the concentration of the antagonist that causes a 50%

inhibition of the agonist response (IC50). For competitive antagonists, a Schild analysis can

be performed to determine the pA2 value.[2]

3. Cyclic AMP (cAMP) Accumulation Assay:

Transfected cells are seeded into 96-well plates.

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP

degradation.
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Varying concentrations of the antagonist (NF340 or NF157) are added to the wells and

incubated.

A fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and the P2Y11 agonist

(e.g., ATPγS) are added.

The reaction is stopped, and the cells are lysed.

The intracellular cAMP concentration is determined using a competitive immunoassay kit

(e.g., HTRF or ELISA-based).

Data is analyzed to determine the IC50 value of the antagonist.

4. Selectivity Profiling:

The same assay principles are applied to cells expressing other P2Y and P2X receptor

subtypes.

The potency of the antagonist is determined for each receptor subtype to establish its

selectivity profile.

5. Data Analysis:

Dose-response curves are generated by plotting the percentage of inhibition against the

logarithm of the antagonist concentration.

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

For competitive antagonism, the Schild equation is used to calculate the pA2 value, which

represents the negative logarithm of the antagonist concentration that requires a two-fold

increase in the agonist concentration to produce the same response.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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